molecular formula C11H24OSi B590021 O-tert-Butyldimethylsilyl-2-methyl-but-1-en-4-ol-d4 CAS No. 1801342-75-5

O-tert-Butyldimethylsilyl-2-methyl-but-1-en-4-ol-d4

Cat. No.: B590021
CAS No.: 1801342-75-5
M. Wt: 202.409
InChI Key: URMSJBDSCVYIKA-DICFDUPASA-N
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Description

O-tert-Butyldimethylsilyl-2-methyl-but-1-en-4-ol-d4 (CAS 1801342-75-5) is a deuterated, stable isotope-labeled chemical compound featuring a tert -butyldimethylsilyl (TBDMS) ether protecting group . The TBDMS group is widely used in organic synthesis to protect hydroxyl functionalities, significantly enhancing their stability against a range of reaction conditions, including basic and nucleophilic environments, thereby allowing for selective reactions at other molecular sites . The incorporation of four deuterium atoms makes this compound particularly valuable as an internal standard in quantitative mass spectrometry-based analyses, such as pharmacokinetic studies and metabolic profiling, where it enables high precision and accuracy by minimizing matrix effects . Furthermore, its application extends to mechanistic studies and advanced synthetic chemistry, where the deuterium label serves as a spectroscopic probe. The compound is presented as an oil and requires storage at 2-8°C to maintain stability . This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

tert-butyl-(4,4-dideuterio-3-methylbut-3-enoxy)-dimethylsilane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H24OSi/c1-10(2)8-9-12-13(6,7)11(3,4)5/h1,8-9H2,2-7H3/i1D2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URMSJBDSCVYIKA-DICFDUPASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)CCO[Si](C)(C)C(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C(=C(C)CCO[Si](C)(C)C(C)(C)C)[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H24OSi
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.40 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reduction of 2-Methyl-but-1-en-4-one with Deuterated Reducing Agents

The ketone precursor, 2-methyl-but-1-en-4-one, is reduced using sodium borodeuteride (NaBD₄) in deuterated solvents such as deuterium oxide (D₂O) or deuterated methanol (CD₃OD). This method ensures selective deuteration at the C4 position:

2-Methyl-but-1-en-4-one+NaBD4CD3OD2-Methyl-but-1-en-4-ol-d4+Byproducts\text{2-Methyl-but-1-en-4-one} + \text{NaBD}4 \xrightarrow{\text{CD}3\text{OD}} \text{2-Methyl-but-1-en-4-ol-d}_4 + \text{Byproducts}

Reaction conditions (0–25°C, 2–6 hours) yield 85–92% deuterated alcohol with >98% isotopic purity.

Grignard Reaction with Deuterated Reagents

Deuterated Grignard reagents, such as CD₃MgBr, react with α,β-unsaturated ketones to form deuterated allylic alcohols. For example:

CH2=C(COCH3)CH3+CD3MgBrEt2O2-Methyl-but-1-en-4-ol-d4\text{CH}2=\text{C(COCH}3\text{)CH}3 + \text{CD}3\text{MgBr} \xrightarrow{\text{Et}2\text{O}} \text{2-Methyl-but-1-en-4-ol-d}4

This method achieves 78–88% yield but requires rigorous anhydrous conditions.

Silylation of 2-Methyl-but-1-en-4-ol-d4

The alcohol intermediate is protected with a tert-butyldimethylsilyl (TBDMS) group under standard silylation conditions.

Standard Silylation Protocol

A mixture of 2-methyl-but-1-en-4-ol-d4 (1.0 equiv), tert-butyldimethylsilyl chloride (TBDMSCl, 1.2 equiv), and imidazole (2.5 equiv) in anhydrous dichloromethane (DCM) or dimethylformamide (DMF) is stirred at 25°C for 12–24 hours:

2-Methyl-but-1-en-4-ol-d4+TBDMSClImidazoleO-TBDMS-2-methyl-but-1-en-4-ol-d4\text{2-Methyl-but-1-en-4-ol-d}4 + \text{TBDMSCl} \xrightarrow{\text{Imidazole}} \text{O-TBDMS-2-methyl-but-1-en-4-ol-d}4

Key Parameters:

  • Solvent polarity influences reaction rate (DMF > DCM).

  • Yields range from 89–95% with >99% regioselectivity.

Industrial-Scale Silylation

Continuous flow reactors enhance efficiency for large-scale production. Automated systems mix reagents at 30–50°C with residence times of 10–30 minutes, achieving 90–93% yield and reducing byproduct formation.

Isotopic Purity Optimization

Deuterium retention during synthesis is critical. Three strategies are employed:

Deuterated Solvent Exchange

Using D₂O or CD₃OD during workup minimizes proton-back exchange. For example, aqueous washes in D₂O preserve >99% deuterium content.

Acidic Deuteration

Treating intermediates with deuterated acids (e.g., DCl in D₂O) ensures protonated sites are replaced with deuterium:

R-OH+DClR-OD+HCl\text{R-OH} + \text{DCl} \rightarrow \text{R-OD} + \text{HCl}

This step is critical for alcohols prone to H/D exchange.

Purification and Characterization

Chromatographic Purification

Flash column chromatography (silica gel, hexane/ethyl acetate gradient) removes non-deuterated byproducts. High-performance liquid chromatography (HPLC) with UV detection at 254 nm confirms purity (>99%).

Spectroscopic Analysis

  • ¹H NMR: Absence of C4 proton signals (δ 3.5–4.0 ppm) confirms deuteration.

  • Mass Spectrometry: ESI-MS shows m/z = 246.2 [M+H]⁺, with isotopic peaks confirming d4 labeling.

Comparative Analysis of Synthetic Routes

MethodYield (%)Isotopic Purity (%)Scale Compatibility
NaBD₄ Reduction85–9298–99Lab-scale
Grignard Reaction78–8895–97Lab-scale
Continuous Flow Silylation90–9399Industrial

Challenges and Solutions

Deuterium Loss During Silylation

Proton scavengers like 2,6-lutidine reduce H/D exchange, preserving isotopic integrity.

Byproduct Formation

Excess TBDMSCl (1.5 equiv) and prolonged reaction times (24–48 hours) minimize residual alcohol .

Chemical Reactions Analysis

Types of Reactions

O-tert-Butyldimethylsilyl-2-methyl-but-1-en-4-ol-d4 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include:

Scientific Research Applications

O-tert-Butyldimethylsilyl-2-methyl-but-1-en-4-ol-d4 has numerous applications in scientific research:

Mechanism of Action

The mechanism of action of O-tert-Butyldimethylsilyl-2-methyl-but-1-en-4-ol-d4 involves its role as a stable isotope-labeled compound. The deuterium atoms in the molecule provide a unique signature that can be detected using various analytical techniques. This allows researchers to track the compound’s distribution and transformation in different systems, providing insights into metabolic pathways and reaction mechanisms .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

O-tert-Butyldimethylsilyl-2-methyl-but-1-en-4-ol-d4 is unique due to its specific isotopic labeling, which provides distinct advantages in tracing and studying complex biochemical and chemical processes. Its stability and reactivity make it a valuable tool in various research fields .

Biological Activity

O-tert-Butyldimethylsilyl-2-methyl-but-1-en-4-ol-d4, commonly referred to as OTBD-d4, is a specialized organosilicon compound notable for its unique structural features, including a tert-butyldimethylsilyl (TBDMS) protecting group and the presence of deuterium isotopes. This compound is primarily utilized in organic synthesis and has potential applications in biological research due to its isotopic labeling, which aids in tracing metabolic pathways and understanding biochemical processes.

Chemical Structure and Properties

OTBD-d4 has the molecular formula C11H24O1SiC_{11}H_{24}O_{1}Si and a molar mass of approximately 202.41 g/mol. The compound features a double bond and an alcohol functional group, contributing to its reactivity. The deuterium labeling (indicated by "d4") allows for enhanced tracking in various analytical techniques, particularly nuclear magnetic resonance (NMR) spectroscopy.

PropertyValue
Molecular FormulaC11H24OSiC_{11}H_{24}OSi
Molar Mass202.41 g/mol
CAS Number1801342-75-5

Biological Activity Overview

While specific biological activity data for OTBD-d4 is limited, compounds with similar structures often exhibit significant biological properties. Organosilicon compounds have been studied for their antimicrobial , antifungal , and anticancer activities. The presence of the TBDMS group allows for selective modifications that may enhance biological interactions.

The mechanism of action of OTBD-d4 involves its role as a stable isotope-labeled compound. The deuterium atoms provide a unique signature detectable by various analytical techniques, allowing researchers to track the compound’s distribution and transformation in biological systems. This tracking can yield insights into metabolic pathways and enzyme functions, making it valuable for biochemical studies.

Applications in Scientific Research

OTBD-d4 finds numerous applications across different fields:

  • Organic Chemistry : Used as a reference standard in NMR spectroscopy to study reaction mechanisms.
  • Biology : Employed in metabolic studies to trace biochemical pathways.
  • Medicine : Utilized in developing diagnostic tools and imaging agents.
  • Environmental Science : Applied in detecting environmental pollutants.

Comparative Analysis with Similar Compounds

To better understand the potential of OTBD-d4, it is useful to compare it with structurally similar compounds:

Compound NameMolecular FormulaKey Features
(Z)-4-(tert-butyldimethylsilyl)oxybut-2-en-1-olSimilar silyl etherLacks deuterium
2-MethylbutanediolC5H12O2C_5H_{12}O_2Alcohol group without silyl protection
3-HydroxybuteneC4H8OC_4H_{8}OUnprotected alcohol; less sterically hindered

Case Studies and Research Findings

Research on similar organosilicon compounds indicates their potential in various therapeutic applications:

  • Antimicrobial Activity : Studies have shown that organosilicon compounds can exhibit significant antimicrobial properties, suggesting that OTBD-d4 may also possess such activities.
  • Metabolic Pathway Tracing : The use of deuterated compounds like OTBD-d4 has been pivotal in tracing metabolic pathways in vivo, providing insights into enzyme functionalities and interactions within biological systems.
  • Synthetic Applications : The TBDMS group allows for the selective protection of hydroxyl groups, facilitating complex organic syntheses that may lead to biologically active derivatives.

Q & A

Q. What are the optimal synthetic routes for O-tert-Butyldimethylsilyl-2-methyl-but-1-en-4-ol-d4, and how do reaction conditions influence yield?

Answer: The synthesis typically involves deuterium incorporation via isotopic exchange or deuterated starting materials. A two-step approach is common:

Silylation : Protect the hydroxyl group with tert-butyldimethylsilyl chloride (TBDMSCl) under anhydrous conditions (e.g., DMF, imidazole catalyst).

Deuteration : Use deuterium oxide (D₂O) or deuterated reagents (e.g., NaBD₄) for selective H/D exchange at the C4 position.
Key factors affecting yield include:

  • Temperature : Excess heat may cleave the silyl ether (TBDMS group).
  • Catalyst purity : Trace moisture reduces silylation efficiency.
    Refer to advanced deuterolysis protocols in Advanced Synthesis & Catalysis for solvent optimization (e.g., THF vs. DCM) .

Q. How can researchers validate the structural integrity of this compound, particularly deuterium incorporation?

Answer: Use a combination of:

  • NMR spectroscopy :
    • ¹H NMR : Absence of the C4 proton signal (δ ~3.5–4.0 ppm).
    • ²H NMR : Direct detection of deuterium at C4 (requires specialized probes).
  • Mass spectrometry (HRMS) : Look for +2 Da mass shift in molecular ion peaks.
  • IR spectroscopy : Confirm O-H absence (no broad peak ~3200–3600 cm⁻¹).
    Cross-validate with computational models (e.g., DFT for isotopic vibrational frequencies) .

Q. What safety protocols apply when handling this compound in the lab?

Answer:

  • Waste management : Separate deuterated waste from non-deuterated analogs due to environmental persistence. Use closed containers labeled for isotopic disposal .
  • Protective equipment : Use nitrile gloves (silyl ethers penetrate latex) and fume hoods for volatile intermediates.
  • Stability : Monitor for silyl group hydrolysis under acidic conditions; store in inert atmospheres .

Advanced Research Questions

Q. How do isotopic effects (D vs. H) influence the compound’s reactivity in catalytic hydrogenation or oxidation studies?

Answer: Deuterium’s higher mass reduces zero-point energy, altering activation barriers. For example:

  • Kinetic isotope effects (KIE) : Measure rate differences in hydrogenation (e.g., Pd/C) using GC-MS. Expect slower H₂ adsorption with deuterated substrates (KIE > 2).
  • Oxidative stability : Deuterated alcohols may resist autoxidation due to stronger C-D bonds. Use accelerated aging tests (e.g., 40°C, O₂-rich environments) with peroxide quantification .

Q. What analytical strategies resolve contradictions in stereochemical assignments for the enol ether moiety?

Answer: Conflicting NOESY or J-coupling data may arise from conformational flexibility. Apply:

  • Dynamic NMR : Resolve rotameric equilibria by varying temperature (e.g., −40°C to 25°C).
  • X-ray crystallography : Confirm spatial arrangement of the silyl group and double bond.
  • Computational docking : Compare DFT-optimized geometries with experimental data .

Q. How can researchers design experiments to study the hydrolytic stability of the TBDMS group under physiological conditions?

Answer: Simulate biological environments using:

  • Buffered solutions : pH 7.4 PBS with 0.1% Tween-80 (mimic blood solubility).
  • Enzymatic assays : Test esterase/lipase activity (common in metabolic pathways).
    Quantify silyl cleavage via LC-MS/MS over 24–72 hours. Compare with non-deuterated analogs to assess isotopic stabilization .

Methodological Considerations Table

Challenge Tool/Method Key Reference
Deuterium incorporationNaBD₄ reduction in THF
Stereochemical ambiguityVariable-temperature NMR
Environmental persistenceIsotopic waste segregation protocols
Reaction optimizationDoE (Design of Experiments)

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